molecular formula C10H8O3 B13289555 4-Methoxybenzofuran-7-carbaldehyde

4-Methoxybenzofuran-7-carbaldehyde

Cat. No.: B13289555
M. Wt: 176.17 g/mol
InChI Key: XMUBOIWJKZIQSR-UHFFFAOYSA-N
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Description

4-Methoxy-1-benzofuran-7-carbaldehyde is an organic compound with the molecular formula C10H8O3. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system. This compound is notable for its methoxy group at the 4-position and an aldehyde group at the 7-position on the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-benzofuran-7-carbaldehyde typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methoxyphenol, which serves as the starting material.

    Formation of Benzofuran Ring: The key step involves the cyclization of 4-methoxyphenol with an appropriate reagent to form the benzofuran ring. This can be achieved through various methods, including the use of Lewis acids or transition metal catalysts.

    Introduction of Aldehyde Group:

Industrial Production Methods

Industrial production of 4-Methoxy-1-benzofuran-7-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-benzofuran-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-1-benzofuran-7-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory agents.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is employed in the design of molecular probes and sensors for detecting biological analytes.

    Synthetic Chemistry: It is a versatile intermediate in the synthesis of complex organic molecules and natural product analogs.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-benzofuran-7-carbaldehyde depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-benzofuran-7-carbaldehyde is unique due to the specific positioning of the methoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity. This unique arrangement allows for targeted interactions in biological systems and specific electronic properties in materials applications .

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

4-methoxy-1-benzofuran-7-carbaldehyde

InChI

InChI=1S/C10H8O3/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-6H,1H3

InChI Key

XMUBOIWJKZIQSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=COC2=C(C=C1)C=O

Origin of Product

United States

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